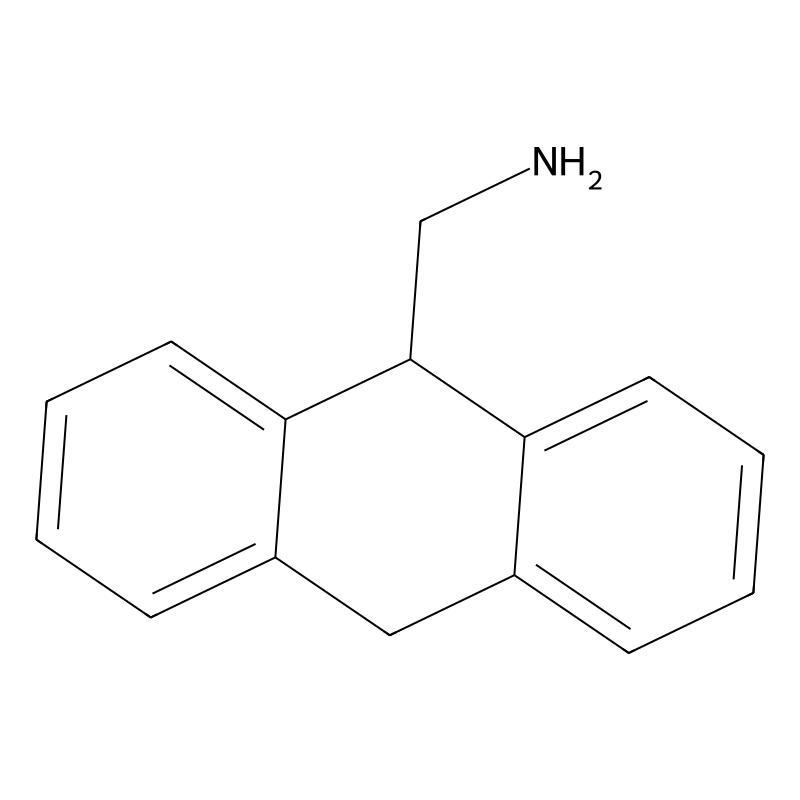

9-Aminomethyl-9,10-dihydroanthracene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

9-Aminomethyl-9,10-dihydroanthracene is an organic compound characterized by its structure, which consists of a dihydroanthracene core with an aminomethyl substituent at the 9-position. Its molecular formula is , and it has a molar mass of approximately 209.292 g/mol . This compound is known for its role as a potent and selective antagonist of the serotonin receptor subtype 5-HT2A, making it significant in pharmacological research and therapeutic applications related to mental health disorders .

- N-Alkylation: Modifying the amine group to enhance binding affinity to receptors.

- Substitution Reactions: Introducing different functional groups on the aromatic rings, which can affect its biological activity.

- Diels-Alder Reactions: The compound can also participate in cycloaddition reactions involving dienes, expanding its structural diversity .

The primary biological activity of 9-aminomethyl-9,10-dihydroanthracene lies in its antagonistic action on the 5-HT2A receptor. This receptor is implicated in various neurological processes, including mood regulation and psychosis. Studies have shown that this compound not only binds effectively to the receptor but also influences downstream signaling pathways associated with serotonin activity . Additionally, it serves as a structural probe in research aimed at understanding receptor-ligand interactions and developing new therapeutics with improved efficacy and selectivity .

The synthesis of 9-aminomethyl-9,10-dihydroanthracene can be achieved through several methods:

- Reduction of Anthracene Derivatives: Starting from anthracene derivatives, reduction reactions can yield dihydroanthracene intermediates, which are then aminated.

- Lithium Aluminium Hydride Reduction: A common method involves treating (9-anthrylmethyl) trimethylammonium chloride with lithium aluminium hydride in tetrahydrofuran, leading to the formation of 9-methylene-9,10-dihydroanthracene as an intermediate before further amination .

- Direct Amination: Directly introducing an aminomethyl group onto a suitable precursor through nucleophilic substitution reactions.

These methods highlight the compound's versatility in synthetic organic chemistry.

9-Aminomethyl-9,10-dihydroanthracene finds applications primarily in medicinal chemistry due to its interaction with the serotonin system. Its uses include:

- Research Tool: As a probe for studying serotonin receptor interactions and signaling pathways.

- Drug Development: Its analogs are being explored for potential therapeutic agents targeting psychiatric disorders such as schizophrenia and depression.

- Structure-Activity Relationship Studies: Used to understand how structural modifications affect biological activity and receptor binding affinities .

Interaction studies have focused on how 9-aminomethyl-9,10-dihydroanthracene and its derivatives bind to the 5-HT2A receptor. Techniques such as radioligand binding assays and molecular modeling have been employed to elucidate binding affinities and steric tolerances within the receptor's binding site. These studies have demonstrated that modifications to the compound can significantly alter its affinity for the receptor, providing insights into designing more effective therapeutic agents .

Several compounds share structural similarities with 9-aminomethyl-9,10-dihydroanthracene. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Cyproheptadine | Similar tricyclic structure | Antihistamine with additional antiserotonergic effects |

| Methoxy-substituted analogs | Substituted at various positions | Varying affinities for serotonin receptors |

| 9-Methyl-9,10-dihydroanthracene | Methyl substitution at position 9 | Lower affinity for 5-HT2A compared to AMDA |

| Dihydrotetraphene | Extended aromatic system | Potential for different binding interactions |

These compounds illustrate the diversity within this chemical class while highlighting the unique properties of 9-aminomethyl-9,10-dihydroanthracene as a selective antagonist for the 5-HT2A receptor.

Lithium Aluminium Hydride-Mediated Reduction Strategies

Lithium aluminium hydride (LAH) serves as a cornerstone reagent for reducing intermediates in AMDA synthesis. A pivotal application involves the reduction of cyano trimethylsilyl ethers to amino alcohols, a step critical for introducing the aminomethyl moiety. For instance, the reduction of intermediates 6a and 6b (Scheme 1 in ) with LAH in anhydrous tetrahydrofuran quantitatively yielded amino alcohols 7a and 7b, which are precursors for cyclodehydration. The reaction mechanism proceeds through nucleophilic hydride attack at the electrophilic carbon-nitrogen triple bond, followed by desilylation and protonation (Figure 1).

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Cyano trimethylsilyl ether 6a | Amino alcohol 7a | Quantitative | LAH, THF, 0°C to RT |

| Cyano trimethylsilyl ether 6b | Amino alcohol 7b | Quantitative | LAH, THF, 0°C to RT |

Table 1: LAH-mediated reductions in AMDA synthesis.

Notably, LAH’s strong reducing capability ensures complete conversion, though careful temperature control is required to prevent over-reduction or decomposition.

Cyclodehydration Techniques for Tricyclic Ring Formation

Cyclodehydration of amino alcohols 7a and 7b using methanesulfonic acid facilitates tricyclic ring closure, yielding AMDA analogs 1a, 1b, 2a, and 2b (Scheme 1 in ). The reaction proceeds via protonation of the hydroxyl group, followed by intramolecular nucleophilic attack of the amine on the adjacent carbon, resulting in water elimination and ring formation. Kinetic control favors the α-substituted dihydrotetraphene isomer (2a) over the β-substituted dihydrotetracene isomer (1a) due to stabilization of the intermediate carbocation through resonance with the naphthalene system.

| Starting Material | Product Isomers | Isomer Ratio |

|---|---|---|

| Amino alcohol 7a | 1a : 2a | 25 : 75 |

| Amino alcohol 7b | 1b : 2b | 25 : 75 |

Table 2: Isomeric outcomes of cyclodehydration.

Methanesulfonic acid’s strong acidity and low nucleophilicity minimize side reactions, ensuring high regioselectivity.

Position-Specific Functionalization via Suzuki Cross-Coupling

Suzuki-Miyaura cross-coupling enables precise functionalization of the AMDA scaffold at the 9-position. Palladium-catalyzed coupling of 2-naphthylboronic acid or 6-methoxy-2-naphthylboronic acid with brominated aldehyde 5 yielded intermediates 6a and 6b, respectively (Scheme 1 in ). This method tolerates electron-donating (e.g., methoxy) and electron-withdrawing substituents, providing a versatile route to diverse analogs.

| Boronic Acid | Coupling Partner | Product | Catalyst System |

|---|---|---|---|

| 2-Naphthylboronic acid | Bromoaldehyde 5 | Aldehyde 6a | Pd(PPh3)4, K2CO3 |

| 6-Methoxy-2-naphthylboronic acid | Bromoaldehyde 5 | Aldehyde 6b | Pd(PPh3)4, K2CO3 |

Table 3: Suzuki cross-coupling in AMDA synthesis.

Optimization studies identified Pd(PPh3)4 with potassium carbonate as the optimal catalyst-base combination, achieving >90% conversion under mild conditions.

Stereochemical Control in AMDA Analog Synthesis

Stereochemical outcomes in AMDA synthesis are predominantly governed by carbocation stability during cyclodehydration. The kinetically favored α-substituted isomer (2a) forms due to resonance stabilization of the carbocation intermediate by the naphthalene ring (Figure 2). In contrast, the β-substituted isomer (1a) is thermodynamically less accessible due to reduced stabilization. Molecular modeling studies corroborate that the 5-HT2A receptor binding pocket accommodates both isomers, though 2a exhibits marginally higher affinity (Ki = 8 nM vs. 12 nM for 1a).

| Isomer | Carbocation Stability | Receptor Affinity (Ki, nM) |

|---|---|---|

| 2a | High (resonance-stabilized) | 8 (5-HT2A) |

| 1a | Moderate | 12 (5-HT2A) |

Table 4: Stereochemical influence on receptor binding.

Comparative Analysis of Protecting Group Strategies

Protecting group selection critically impacts synthetic efficiency. The use of trimethylsilyl (TMS) groups in cyanosilylation (e.g., TMSCN) enables facile protection of aldehydes as cyanohydrins, which are subsequently reduced to amino alcohols without deprotection. In contrast, N-benzyl protection in derivative 3a requires hydrogenolysis for deprotection, introducing additional steps.

| Protecting Group | Substrate | Deprotection Method | Efficiency |

|---|---|---|---|

| TMS (TMSCN) | Aldehyde 6a | None (direct reduction) | High |

| N-Benzyl | Amine 3a | Hydrogenolysis | Moderate |

Table 5: Protecting group strategies in AMDA synthesis.

The TMS strategy streamlines synthesis by eliminating post-reduction deprotection, making it preferable for large-scale applications.

3-Position Substitution Effects on Receptor Affinity

The systematic investigation of 3-position substitution effects on 9-aminomethyl-9,10-dihydroanthracene revealed remarkable tolerance for diverse substituents at the 5-hydroxytryptamine 2A receptor [1] [2] [3]. Within the series of 3-substituted analogs, binding affinities varied approximately 80-fold, ranging from the most potent 3-bromo derivative (compound 1b, Ki = 1.3 nanomolar) to the least active 3-hydroxy analog (compound 1g, Ki = 107 nanomolar) [1] [2] [3].

The parent compound 9-aminomethyl-9,10-dihydroanthracene (compound 1a) demonstrated a binding affinity of 20 nanomolar at the 5-hydroxytryptamine 2A receptor [1] [2] [3]. Monosubstitution at the 3-position generally maintained or enhanced receptor affinity, with the notable exception of the 3-hydroxy derivative. The 3-bromo analog (1b) exhibited the most pronounced affinity enhancement, showing a 15.4-fold improvement over the parent compound [1] [2] [3]. Other substituents that enhanced binding included the 3-phenylpropyl group (1c, Ki = 3.2 nanomolar, 6.3-fold enhancement) and the 3-hexyl chain (1d, Ki = 7.0 nanomolar, 2.9-fold enhancement) [1] [2] [3].

Molecular modeling studies revealed that the receptor can accommodate these diverse 3-position substituents through distinct binding orientations within the proposed antagonist binding site. For smaller substituents such as bromine and methoxy groups, the compounds orient similarly to the parent 9-aminomethyl-9,10-dihydroanthracene [3]. However, larger and more flexible hydrophobic substituents like phenylpropyl and hexyl chains adopt alternative conformations where the 3-position substituent either extends toward the receptor cavity opening in S-isomers or folds back onto the dihydroanthracene core in R-isomers [3].

The bis-substituted compound 1h, containing both 3-hexyl and 6-methoxy substituents, showed intermediate affinity (Ki = 43 nanomolar), suggesting that simultaneous occupation of multiple binding regions does not provide additive enhancement [3]. This finding indicates that optimal receptor interaction is achieved through selective engagement with specific receptor subsites rather than attempting to bridge multiple binding regions simultaneously.

Methoxy Group Orientation and Hydrogen Bond Capacity

The positional effects of methoxy substitution on 9-aminomethyl-9,10-dihydroanthracene revealed profound differences in receptor binding affinity depending on the substitution pattern [4] [5]. Within the methoxy-substituted series, binding affinities varied by more than 180-fold, from the most potent 3-methoxy derivative (compound 4, Ki = 7.5 nanomolar) to the least active 2-methoxy analog (compound 3, Ki = 1367 nanomolar) [4] [5].

The affinity trend for methoxy-substituted derivatives followed the order: 3-methoxy greater than 4-methoxy greater than 1-methoxy approximately equal to 2-methoxy [4] [5]. Only the 3-methoxy-9-aminomethyl-9,10-dihydroanthracene (compound 4) demonstrated enhanced affinity relative to the unsubstituted parent compound, while the 4-methoxy derivative (compound 5, Ki = 124 nanomolar) showed a modest 6-fold decrease in binding affinity [4] [5].

Computational molecular modeling studies provided mechanistic insights into these differential binding affinities through analysis of hydrogen bonding interactions [4] [5]. The enhanced affinity of the 3-methoxy and 4-methoxy derivatives correlated directly with their ability to form productive hydrogen bonds with specific receptor residues. For the R-isomer of the 3-methoxy compound, the methoxy oxygen atom forms a hydrogen bond with serine residue S159^3.36^, while the S-isomer interacts with S131^2.61^ [4] [5]. The 4-methoxy derivative achieves hydrogen bonding through interaction with S239^5.43^ for the S-isomer [4] [5].

In contrast, the 1-methoxy and 2-methoxy derivatives lack the ability to position their methoxy groups favorably for hydrogen bonding interactions with available receptor residues [4] [5]. Despite the presence of multiple hydrogen bond donating sites within both the agonist-selected Site 1 and antagonist-selected Site 2 binding regions, these positional isomers cannot achieve the geometric requirements necessary for productive hydrogen bond formation [4] [5].

The stereospecific nature of methoxy group orientation becomes particularly evident when considering the distinct binding modes available to different stereoisomers. Both R and S isomers of the 3-methoxy derivative can achieve favorable hydrogen bonding, albeit with different receptor residues, which explains the consistently high binding affinity observed for this positional isomer [4] [5]. This stereospecific hydrogen bonding capability represents a key determinant of the observed structure-activity relationships within the methoxy-substituted series.

Bromine Substituent Impacts on Binding Kinetics

The introduction of bromine at the 3-position of 9-aminomethyl-9,10-dihydroanthracene produced the most potent derivative within the substituted series, with the 3-bromo analog (compound 1b) demonstrating exceptional binding affinity of 1.3 nanomolar at the 5-hydroxytryptamine 2A receptor [1] [2] [3]. This represents a 15.4-fold enhancement in binding affinity compared to the unsubstituted parent compound, making it the most significant single-point modification identified in the systematic structure-activity relationship studies.

The unique binding characteristics of the bromine-substituted derivative become particularly evident when examining receptor mutagenesis studies. The F340^6.52L mutation, which dramatically affects the binding of agonist compounds such as 2,5-dimethoxy-4-iodoamphetamine, had minimal impact on the binding kinetics of both the parent 9-aminomethyl-9,10-dihydroanthracene and its 3-bromo derivative [1] [2] [3]. Specifically, the 3-bromo compound showed only a 1.4-fold decrease in binding affinity following the F340L mutation, demonstrating remarkable insensitivity to this critical receptor modification [1] [2] [3].

This mutagenesis insensitivity provides compelling evidence that bromine-substituted 9-aminomethyl-9,10-dihydroanthracene derivatives bind to the receptor through a mechanism distinct from classical agonist compounds [1] [2] [3]. The failure of the F340^6.52L mutation to adversely affect binding affinity is consistent with the proposed antagonist binding mode, where the ligand occupies a binding site region that does not require direct interaction with the F340^6.52^ residue [1] [2] [3].

Molecular modeling studies suggest that the bromine substituent enhances binding through favorable van der Waals interactions and optimal geometric complementarity within the receptor binding site [1] [2] [3]. The size and electronic properties of bromine appear to provide an ideal balance for receptor recognition, contributing to both enthalpic stabilization through specific interactions and entropic optimization through improved shape complementarity [6]. The halogen bonding potential of bromine may also contribute to the enhanced binding affinity, though specific halogen-protein interactions have not been definitively characterized in this system.

The binding kinetics profile of the 3-bromo derivative demonstrates the potential for halogen substitution to serve as a powerful tool for affinity optimization in 9-aminomethyl-9,10-dihydroanthracene analogs. The substantial improvement in binding affinity achieved through this single modification highlights the importance of exploring halogen substitution patterns in future analog development efforts.

N-Phenylalkyl Chain Length Optimization Studies

The systematic evaluation of N-phenylalkyl chain length modifications in 9-aminomethyl-9,10-dihydroanthracene derivatives revealed important insights into the steric and electronic requirements for optimal receptor binding [7] [8] [9] [10]. The series of N-phenylalkyl derivatives, with alkyl chain lengths varying from methylene to n-butylene, demonstrated uniformly reduced binding affinities at both 5-hydroxytryptamine 2A and histamine H1 receptors compared to the parent compound [7] [8] [9] [10].

Within the N-phenylalkyl series, binding affinities at the 5-hydroxytryptamine 2A receptor ranged from 223 to 721 nanomolar, representing substantial decreases compared to the parent 9-aminomethyl-9,10-dihydroanthracene (Ki = 20 nanomolar) [7] [8] [9] [10]. The N-phenylpropyl derivative (compound 3c) demonstrated the highest affinity within this series at 223 nanomolar, while the N-benzyl analog (compound 3a) showed the lowest affinity at 721 nanomolar [7] [8] [9] [10].

The chain length optimization studies revealed a complex relationship between linker length and receptor selectivity. At the histamine H1 receptor, the N-phenylalkyl derivatives showed binding affinities ranging from 242 to 964 nanomolar, with the N-phenylethyl compound (3b) demonstrating the highest H1 affinity [7] [8] [9] [10]. Notably, none of the N-phenylalkyl derivatives achieved significant selectivity for either receptor, with selectivity ratios remaining close to unity across the series [7] [8] [9] [10].

These findings contrast sharply with previous observations that increasing alkyl linker length or N-methylation progressively enhances affinity for histamine H1 receptors while minimally affecting 5-hydroxytryptamine 2A binding [7] [8] [9] [10]. The poor binding affinities observed for all N-phenylalkyl derivatives suggest that the bulky phenyl ring creates unfavorable steric interactions within both receptor binding sites, regardless of the intervening alkyl chain length.

Molecular modeling studies indicate that the large phenylalkyl substituents are not sterically well-tolerated in either the 5-hydroxytryptamine 2A or histamine H1 receptor binding sites [7] [8] [9] [10]. The flexible nature of the alkyl linker allows the phenyl ring to adopt multiple conformations, but none appear to achieve favorable interactions with the available receptor binding pockets. This suggests that the ammonium ion binding region in both receptors has limited capacity for accommodating large N-substituents, contrasting with the remarkable tolerance observed for 3-position substitution on the dihydroanthracene core.

Diastereomeric Differentiation in Pharmacophore Activity

The stereochemical aspects of 9-aminomethyl-9,10-dihydroanthracene binding reveal sophisticated mechanisms of diastereomeric differentiation within the receptor pharmacophore [1] [2] [4] [3]. The molecular modeling studies demonstrate that both R and S stereoisomers of substituted analogs can achieve favorable binding interactions, but through distinctly different spatial orientations and receptor contact patterns [1] [2] [4] [3].

For substituted derivatives with small polar substituents at the 3-position, such as the methoxy and hydroxy compounds, the stereoisomers exhibit differential hydrogen bonding patterns that contribute to the overall binding affinity [4] [3]. The R-isomer of 3-methoxy-9-aminomethyl-9,10-dihydroanthracene forms hydrogen bonds with serine residues S159^3.36^ and S373^7.46^, while the S-isomer achieves hydrogen bonding with T81^1.39^ and S131^2.61^ [4] [3]. This stereospecific hydrogen bonding capability explains why both isomers of the 3-methoxy derivative contribute to the high binding affinity observed for the racemic mixture [4] [3].

The diastereomeric differentiation becomes more pronounced for derivatives containing larger 3-position substituents, such as the phenylpropyl and hexyl analogs [3]. For these bulky substituents, the S-isomers direct the substituent toward the opening of the receptor cavity and interact with tyrosine residue Y370^7.43^, while the R-isomers adopt conformations where the substituent folds back onto the dihydroanthracene core [3]. This conformational difference suggests that the S-isomers may achieve more favorable binding interactions for large hydrophobic substituents.

The antagonist receptor model accommodates both stereoisomers through its elongated binding cavity shape, which allows for the extended conformations required by bulky substituents [3]. In this binding mode, the tricyclic core can shift position to optimize interactions while maintaining the essential ammonium ion contact with aspartate residue D155^3.32^ [3]. The ability of the receptor to accommodate both stereoisomers through conformational flexibility represents an important aspect of the pharmacophore recognition mechanism.

For the bis-substituted compound containing both 3-hexyl and 6-methoxy groups, the stereoisomers show different patterns of substituent positioning [3]. In the R-isomer, the methoxy group is directed toward transmembrane helix 6 and interacts with methionine residue M335^6.47^, while in the S-isomer, the methoxy group hydrogen bonds with T81^1.39^ and S131^2.61^, with the hexyl group associated with tryptophan W336^6.48^ and methionine M335^6.47^ [3]. This complex stereochemical differentiation illustrates the sophisticated molecular recognition capabilities of the 5-hydroxytryptamine 2A receptor binding site.